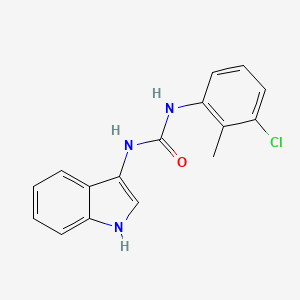

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea

Description

1-(3-Chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is a urea-based small molecule characterized by a central urea (-NH-CO-NH-) group linking a 3-chloro-2-methylphenyl moiety and an unsubstituted indole ring. The indole moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases, receptors, and enzymes . The 3-chloro-2-methylphenyl group introduces lipophilicity and steric bulk, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-12(17)6-4-8-13(10)19-16(21)20-15-9-18-14-7-3-2-5-11(14)15/h2-9,18H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWQVVSYQRWEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with isocyanates or carbamates. The reaction conditions often include:

- Solvent: Common solvents include dichloromethane or ethanol.

- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the chloro group.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Phenyl Ring Modifications

- 1-(2-Adamantyl)-3-(3-chloro-2-methylphenyl)urea (): Replaces the indole ring with a rigid adamantyl group. Adamantyl-containing derivatives are reported as anti-tuberculosis agents .

- 1-(5-Chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea ():

Introduces a methoxy group at the 2-position and an ethyl group on the indole nitrogen. The methoxy group may improve solubility but reduce lipophilicity compared to the chloro-methyl substitution in the target compound.

Indole Ring Modifications

- 1-(4-Acetylphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea ():

Substitutes the indole NH with a 2-methoxyethyl group (MW = 351.4 g/mol). This modification increases solubility but may alter binding interactions due to steric hindrance or electronic effects. - 1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea ():

Adds a methyl group to the indole nitrogen and a methoxyphenethyl chain to the urea. The methyl group enhances metabolic stability, while the phenethyl chain introduces conformational flexibility.

Structural-Activity Insights:

- Chloro vs. Methoxy groups increase polarity but may reduce membrane permeability.

- Indole Substitutions : Unsubstituted indoles (target compound) allow hydrogen bonding via the NH group, critical for interactions with biological targets like kinases . Alkyl or alkoxy substitutions on the indole nitrogen (e.g., 1-ethyl or 1-methoxyethyl) may block these interactions but improve metabolic stability .

- Urea Linker: The urea group is conserved across analogs, suggesting its role as a hydrogen-bond donor/acceptor. Modifications to adjacent groups (e.g., adamantyl, acetylphenyl) dictate selectivity and potency .

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.79 g/mol. Its structure includes a chloro group and an indole moiety, which are significant for its biological interactions.

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The inhibitory activity of this compound has been evaluated against jack bean urease (JBU), showing promising results with an IC50 value in the range of to . This indicates that the compound could be more effective than some existing urease inhibitors.

Antioxidant Activity

In addition to urease inhibition, the compound has been assessed for its antioxidant properties. Studies involving radical scavenging assays suggest that it possesses significant antioxidant activity, which may contribute to its therapeutic potential .

Cytotoxicity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Preliminary data indicate that it exhibits significant cytotoxicity, with IC50 values suggesting effective growth inhibition in several cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and indole rings can significantly influence its potency and selectivity as an enzyme inhibitor or cytotoxic agent.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.0019 - 0.0532 | Urease Inhibition |

| Compound X | 4.7455 | Standard Urease Inhibitor |

| Compound Y | 26 | Cytotoxicity against Hep-2 cells |

Study on Urease Inhibitors

A study focusing on various thiourea hybrids, including derivatives of this compound, revealed that these compounds exhibited non-competitive inhibition against urease with a Ki value of . This study underscores the potential for developing new urease inhibitors based on this compound's structure .

Anticancer Activity Assessment

Another case study evaluated the anticancer properties of related compounds in a series of in vitro assays against different cancer cell lines, demonstrating that modifications to the indole and phenyl groups could enhance cytotoxic effects . The findings suggest that further exploration into these structural modifications could lead to more potent anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.